Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.
Scientific Research Applications
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyclopropyl group can engage in ring-opening reactions, while the pyrrolidine ring may interact with biological receptors. The tert-butyl ester moiety provides stability and influences the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid methyl ester
- Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid ethyl ester
- Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid isopropyl ester
Uniqueness
Cyclopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which imparts distinct chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(3R)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(9-4-5-9)10-6-7-13-8-10/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISBACWDCRUUAL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCNC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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